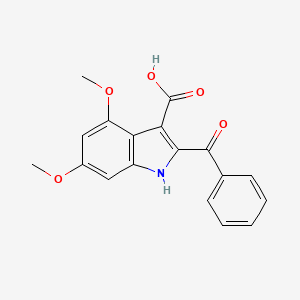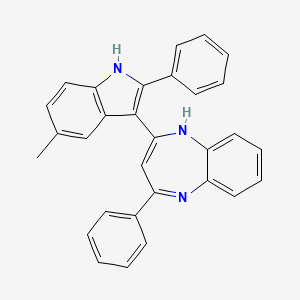
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which combines an indole moiety with a benzodiazepine framework. The presence of both indole and benzodiazepine rings in its structure makes it an interesting subject for research in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzodiazepine Moiety: The benzodiazepine ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone or ketoester.
Coupling of Indole and Benzodiazepine Rings: The final step involves the coupling of the indole and benzodiazepine moieties through a condensation reaction, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.
化学反応の分析
Types of Reactions
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors and its effects on the central nervous system.
Biological Studies: The compound is used to investigate cellular pathways and mechanisms of action in various biological systems.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may modulate other neurotransmitter systems, contributing to its pharmacological profile.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Indole Derivatives: Compounds such as tryptophan and serotonin, which contain the indole moiety.
Uniqueness
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its combined indole and benzodiazepine structure, which may confer distinct pharmacological properties compared to other benzodiazepines or indole derivatives. This dual structure allows for potential interactions with multiple molecular targets, making it a valuable compound for research in medicinal chemistry and pharmacology.
特性
CAS番号 |
827347-64-8 |
|---|---|
分子式 |
C30H23N3 |
分子量 |
425.5 g/mol |
IUPAC名 |
2-(5-methyl-2-phenyl-1H-indol-3-yl)-4-phenyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C30H23N3/c1-20-16-17-24-23(18-20)29(30(33-24)22-12-6-3-7-13-22)28-19-27(21-10-4-2-5-11-21)31-25-14-8-9-15-26(25)32-28/h2-19,32-33H,1H3 |
InChIキー |
UUDZVUCYUFTCGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC(=NC4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


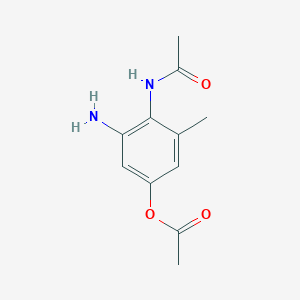
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
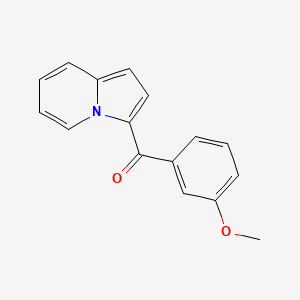
![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
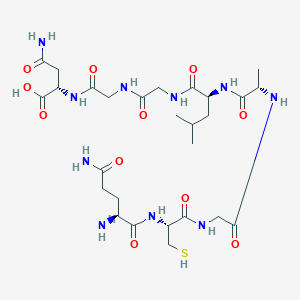
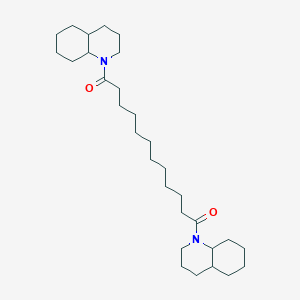
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
